1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)10(17)3-5-16(8-10)7-9-2-1-4-15-6-9/h1-2,4,6,17H,3,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZNOLRUVOTZKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridin-3-ylmethyl and trifluoromethyl groups. One common method involves the reaction of a pyrrolidine derivative with a pyridin-3-ylmethyl halide under basic conditions to form the desired product. The trifluoromethyl group can be introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution can be carried out using reagents such as sodium hydride (NaH) and trifluoromethyl iodide (CF₃I).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol has several key applications:
1. Medicinal Chemistry
- Anti-inflammatory Activity : Research indicates that compounds similar to this one exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Anticancer Potential : Studies suggest that this compound may show efficacy against various cancer cell lines, indicating potential for further exploration in oncology.
2. Biochemistry
- Ligand in Biochemical Assays : The compound is investigated for its potential as a ligand, interacting with various biological targets, including neurotransmitter receptors.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, leading to therapeutic effects.
3. Materials Science
- Building Block for Synthesis : Used as a precursor in the synthesis of more complex molecules with unique properties.
In Vitro Studies
A study on related pyrrolidine compounds demonstrated significant cytotoxicity against cancer cells, highlighting the potential of similar structures to induce apoptosis in malignant cells. For instance, compounds structurally related to this compound were shown to activate signaling pathways associated with cell survival in neuroprotection studies using organotypic hippocampal slice cultures.
Mechanism of Action
The mechanism of action of 1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol
- Structural Differences : Replaces the pyridin-3-ylmethyl group with a 3-(trifluoromethyl)phenyl substituent .
- Increased aromaticity may enhance hydrophobic interactions compared to the pyridine-containing analog.
- Applications : Similar trifluoromethyl-pyrrolidine scaffolds are often explored in drug discovery for CNS or antiviral targets.
1-[4-Amino-2-(trifluoromethyl)phenyl]pyrrolidin-3-ol
- Structural Differences: Features a 4-amino-2-(trifluoromethyl)phenyl group instead of pyridin-3-ylmethyl .
- The electron-donating amino group may counteract the electron-withdrawing effects of -CF₃, altering reactivity.
- Hazard Class : Classified as an irritant, indicating handling precautions are necessary .
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol
- Structural Differences: Contains a pyridin-3-yl group directly attached to ethanol rather than a pyrrolidine-hydroxyl system .
- Implications: The absence of the pyrrolidine ring simplifies the structure but reduces conformational rigidity. The hydroxyl group in ethanol may engage in different hydrogen-bonding interactions compared to pyrrolidin-3-ol.
Oxadiazole Derivatives with Pyrrolidin-3-yl Substituents
- Example : 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) .
- Structural Differences : Incorporates an oxadiazole core linked to pyrrolidin-3-yl and pyridyl groups.
- Implications: The oxadiazole moiety is a bioisostere for ester or amide groups, often enhancing metabolic stability.
Data Table: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Notable Properties |
|---|---|---|---|---|
| Target Compound | Pyrrolidin-3-ol | Pyridin-3-ylmethyl, -CF₃ | C₁₁H₁₃F₃N₂O | Enhanced lipophilicity, H-bonding |
| 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol | Pyrrolidin-3-ol | 3-(Trifluoromethyl)phenyl | C₁₁H₁₂F₃NO | Higher hydrophobicity |
| 1-[4-Amino-2-(CF₃)phenyl]pyrrolidin-3-ol | Pyrrolidin-3-ol | 4-Amino-2-(trifluoromethyl)phenyl | C₁₁H₁₃F₃N₂O | Improved solubility, H-bond donor |
| 1-(6-CF₃-pyridin-3-yl)ethanol | Ethanol | 6-(Trifluoromethyl)pyridin-3-yl | C₈H₈F₃NO | Simplified structure, lower MW |
| Oxadiazole-pyrrolidine derivative (1a) | 1,2,4-Oxadiazole | Pyrrolidin-3-yl, 4-pyridyl | C₂₄H₂₃N₅O₂ | Antiviral potential |
Research Findings and Implications
- Bioactivity Trends : Oxadiazole derivatives (e.g., 1a) demonstrate antiviral activity, suggesting that pyrrolidine-hydroxyl analogs like the target compound could be optimized for similar applications .
- Solubility vs. Lipophilicity: Amino-substituted derivatives (e.g., 1-[4-Amino-2-(CF₃)phenyl]pyrrolidin-3-ol) balance lipophilicity with solubility, a critical factor in drug development .
Biological Activity
1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a pyridin-3-ylmethyl group and a trifluoromethyl group. The trifluoromethyl group is known to enhance biological activity by improving metabolic stability and bioavailability .
The biological activity of this compound is largely attributed to its interactions with various biochemical pathways. Compounds containing a pyrrolidine ring often exhibit diverse pharmacological effects, including:
- Modulation of neurotransmitter systems : Pyrrolidine derivatives can influence neurotransmitter receptors, potentially affecting mood and cognition.
- Inhibition of enzymes : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or inflammation.
Pharmacological Effects
- Anti-inflammatory Activity : Research indicates that pyrrolidine derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Anticancer Potential : Some studies suggest that compounds with similar structures have shown efficacy against various cancer cell lines, indicating potential for further exploration in oncology .
- Neuroprotective Effects : There are indications that this compound could offer neuroprotective benefits, particularly in models of neurodegenerative diseases .
Case Studies and Experimental Data
- In Vitro Studies : A study investigating related pyrrolidine compounds demonstrated significant cytotoxicity against cancer cells, highlighting the potential of similar structures to induce apoptosis in malignant cells .
- Neuroprotection Studies : In organotypic hippocampal slice cultures, compounds structurally related to this compound were shown to activate signaling pathways associated with cell survival, suggesting neuroprotective mechanisms .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methyl-3-pyrrolidinylmethanol | Lacks trifluoromethyl group | Moderate anti-inflammatory effects |
| 3-(Trifluoromethyl)pyrrolidine | Lacks pyridin-3-ylmethyl group | Limited anticancer activity |
| Pyridin-3-ylmethylamine | Lacks pyrrolidine ring and trifluoromethyl | Minimal biological activity |
Q & A
Q. What are the common synthetic routes for preparing 1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol?
Synthesis typically involves multi-step strategies:
- Step 1 : Formation of the pyrrolidine core via cyclization or reductive amination. For example, trifluoromethyl groups can be introduced via nucleophilic trifluoromethylation using TMSCF₃ or Ruppert-Prakash reagents under basic conditions .
- Step 2 : Pyridinylmethyl substitution is achieved via alkylation or Mitsunobu reactions, leveraging the reactivity of pyridine-3-methanol derivatives .
- Key characterization : Confirm structure using H/C NMR (e.g., trifluoromethyl signals at ~110–120 ppm in F NMR) and high-resolution mass spectrometry (HRMS) .
Q. How is the stereochemistry of the pyrrolidin-3-ol moiety resolved during synthesis?
- Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution methods.
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of pyrrolidinone intermediates .
- Analytical validation : Chiral HPLC or polarimetry ensures enantiopurity (>99% ee) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H NMR identifies protons on the pyridine and pyrrolidine rings (e.g., pyridin-3-yl protons at δ 7.2–8.5 ppm), while F NMR confirms the trifluoromethyl group (δ -60 to -70 ppm) .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding interactions in the solid state .
- IR spectroscopy : Hydroxyl (O–H) stretches at ~3200–3400 cm⁻¹ and C–F vibrations at ~1100–1200 cm⁻¹ .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s biological activity and pharmacokinetics?
- Lipophilicity enhancement : The CF₃ group increases membrane permeability, measured via logP assays (e.g., shake-flask method).
- Metabolic stability : In vitro microsomal studies (e.g., rat liver microsomes) show reduced CYP450-mediated oxidation due to electron-withdrawing effects .
- Receptor binding : Molecular docking simulations (AutoDock Vina) suggest CF₃ stabilizes hydrophobic interactions with target proteins .
Q. What strategies mitigate conflicting bioactivity data across different assays?
- Assay standardization : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cell-based assays) to cross-validate results.
- Control for solvent effects : DMSO concentration in stock solutions should be ≤0.1% to avoid false negatives in cytotoxicity screens .
- Batch consistency : Ensure synthetic reproducibility via QC protocols (e.g., ≥95% purity by HPLC) .
Q. How can computational modeling guide the design of analogs with improved selectivity?
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with activity using Gaussian-derived molecular descriptors.
- Free-energy perturbation (FEP) : Predict binding affinity changes upon substituting the pyridinylmethyl group with heterocycles (e.g., thiophene) .
- ADMET prediction : Tools like SwissADME assess intestinal absorption and blood-brain barrier penetration for lead optimization .
Q. What are the challenges in scaling up enantioselective synthesis for in vivo studies?
- Catalyst loading : Reduce Pd or Ru catalyst use via flow chemistry (e.g., packed-bed reactors) to maintain cost-efficiency.
- Purification bottlenecks : Replace column chromatography with crystallization-driven purification (e.g., chiral resolving agents) .
- Yield optimization : Design of Experiments (DoE) identifies critical parameters (temperature, solvent polarity) for reaction robustness .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC₅₀ values across studies?
- Source analysis : Check assay conditions (e.g., ATP concentration in kinase assays) and cell lines (e.g., HEK293 vs. HeLa).
- Statistical rigor : Apply Grubbs’ test to identify outliers in replicate experiments (n ≥ 3).
- Meta-analysis : Pool data from public repositories (ChEMBL, PubChem) to calculate weighted averages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
